6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one
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Overview
Description
6,7-Dihydroxy-3,4-dimethyl-2H-chromen-2-one is a derivative of the coumarin family, known for its diverse biological activities Coumarins are naturally occurring compounds found in many plants and have been used in traditional medicine for centuries
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2,4-dihydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization and methylation steps . The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol, with catalysts like piperidine or sodium ethoxide to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydroxy-3,4-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The chromen-2-one core can be reduced to dihydro derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of this compound quinone derivatives.
Reduction: Formation of 6,7-dihydroxy-3,4-dimethyl-2H-dihydrochromen-2-one.
Substitution: Formation of various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: Investigated for its antioxidant properties and ability to scavenge free radicals.
Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The biological effects of 6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one are primarily attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The hydroxy groups can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
6,7-Dihydroxy-2H-chromen-2-one (Esculetin): Lacks the methyl groups at positions 3 and 4, which may affect its biological activity and solubility.
6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one: Contains additional methoxy groups, which can influence its chemical reactivity and pharmacokinetics.
Uniqueness: 6,7-Dihydroxy-3,4-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methyl groups enhances its solubility and potential for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
6,7-dihydroxy-3,4-dimethylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-5-6(2)11(14)15-10-4-9(13)8(12)3-7(5)10/h3-4,12-13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTMNPOEAJPRQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585885 |
Source
|
Record name | 6,7-Dihydroxy-3,4-dimethyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16574-11-1 |
Source
|
Record name | 6,7-Dihydroxy-3,4-dimethyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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